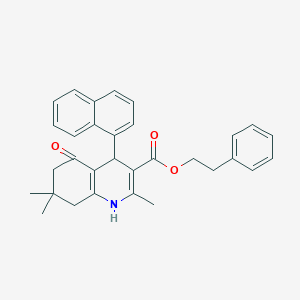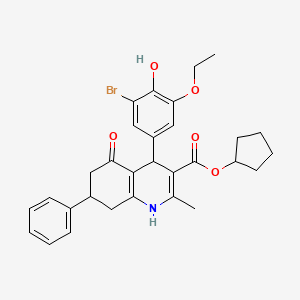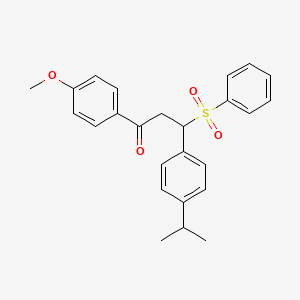![molecular formula C20H30N2O2 B5112264 N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide, also known as CHS, is a chemical compound that has recently gained attention in the scientific community for its potential applications in biomedical research. CHS is a spirocyclic compound that has a unique structure, making it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is not yet fully understood, but studies have suggested that it may work by inhibiting the production of reactive oxygen species and modulating the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties, as well as the ability to modulate immune function and protect against oxidative stress. N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. However, N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are many potential future directions for research on N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide, including further investigation of its mechanism of action, potential applications in drug discovery, and its effects on various physiological systems. Additionally, research on the safety and toxicity of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide will be important for determining its potential as a therapeutic agent. Overall, N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is a promising compound with a range of potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide involves the reaction of cyclohexanone with 1,2-dibromoethane to form a spirocyclic intermediate, which is then reacted with ammonia to yield N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide. The synthesis of N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has been shown to have potential applications in biomedical research, particularly in the field of drug discovery. Studies have shown that N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-17(13-11-19(13)7-3-8-19)21-15-5-1-2-6-16(15)22-18(24)14-12-20(14)9-4-10-20/h13-16H,1-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVINIPICESTBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CC23CCC3)NC(=O)C4CC45CCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(spiro[2.3]hexane-2-carbonylamino)cyclohexyl]spiro[2.3]hexane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5112185.png)
![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![5-[5-(1-benzothien-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5112207.png)
![1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5112223.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)




![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)
![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)
![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)